6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine (BDIP) is a heterocyclic aromatic compound belonging to the imidazopyridine family. It has been extensively studied for its potential applications in the field of pharmacology and medicine due to its unique properties.
Scientific Research Applications
Synthesis of Polyheterocyclic Compounds
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine has been utilized as a precursor in the synthesis of new polyheterocyclic ring systems. This process involved reactions with various arylidene malononitriles and ethyl acetoacetate to furnish pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were further reacted to produce a diverse array of polyheterocyclic compounds, demonstrating the compound's utility in constructing complex heterocyclic structures with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antimicrobial and Antituberculosis Activity
The compound's derivatives have shown promising results in the field of antimicrobial and antituberculosis activity. For instance, imidazo[1,2-a]pyridine-3-carboxamides demonstrated remarkable microbe selectivity and potent activity against multi- and extensive drug-resistant tuberculosis strains. This suggests the potential of 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine derivatives as a new class of anti-TB agents with encouraging pharmacokinetics (Moraski et al., 2011).
Inhibition of Tyrosyl-tRNA Synthetase
Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors. These derivatives, characterized by NMR spectroscopy and crystallography, demonstrated significant binding affinity in molecular docking studies, indicating their potential as therapeutic agents against bacterial infections (Jabri et al., 2023).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have also been investigated for their corrosion inhibition performance on mild steel in acidic environments. The compounds showed high inhibition efficiency, suggesting their application in protecting metals from corrosion. This was supported by a combination of chemical, electrochemical, and theoretical studies, showcasing the compound's multifaceted applications beyond medicinal chemistry (Saady et al., 2021).
properties
IUPAC Name |
6-bromo-3,5-dimethylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-5-11-9-4-3-8(10)7(2)12(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZTCIUFBZFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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